molecular formula C9H9N5O B14603442 2-Amino-1,8-naphthyridine-3-carbohydrazide CAS No. 60467-85-8

2-Amino-1,8-naphthyridine-3-carbohydrazide

Katalognummer: B14603442
CAS-Nummer: 60467-85-8
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: XAAJBHYZHOOHSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1,8-naphthyridine-3-carbohydrazide is a heterocyclic compound that belongs to the 1,8-naphthyridine family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,8-naphthyridine-3-carbohydrazide typically involves multicomponent reactions and Friedländer cyclization. One common method starts with 2-aminonicotinaldehyde, which reacts with various carbonyl compounds under specific conditions to form the desired naphthyridine derivative . The reaction conditions often involve the use of catalysts such as anhydrous FeCl3 and solvents like ethanol or water to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Green chemistry approaches, such as using water as a solvent and employing microwave irradiation, are also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .

Wirkmechanismus

The mechanism of action of 2-Amino-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1,8-naphthyridine-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Eigenschaften

CAS-Nummer

60467-85-8

Molekularformel

C9H9N5O

Molekulargewicht

203.20 g/mol

IUPAC-Name

2-amino-1,8-naphthyridine-3-carbohydrazide

InChI

InChI=1S/C9H9N5O/c10-7-6(9(15)14-11)4-5-2-1-3-12-8(5)13-7/h1-4H,11H2,(H,14,15)(H2,10,12,13)

InChI-Schlüssel

XAAJBHYZHOOHSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.